propanedinitrile CAS No. 647839-97-2](/img/structure/B15167346.png)
[(5-Fluoropyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoropyridin-3-yl)methylpropanedinitrile is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both fluorine atoms and nitrile groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoropyridin-3-yl)methylpropanedinitrile typically involves the reaction of 5-fluoropyridine derivatives with appropriate nitrile-containing reagents. One common method involves the use of 5-fluoropyridin-3-ylmethyl bromide and 3,3,3-trifluoropropyl cyanide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity (5-Fluoropyridin-3-yl)methylpropanedinitrile .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Fluoropyridin-3-yl)methylpropanedinitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like ethanol or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of oxidized pyridine derivatives.
Applications De Recherche Scientifique
(5-Fluoropyridin-3-yl)methylpropanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and agrochemicals
Mécanisme D'action
The mechanism of action of (5-Fluoropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms and nitrile groups contribute to its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Fluoropyridin-2-yl)methylpropanedinitrile: Similar structure but with the fluorine atom at the 2-position of the pyridine ring.
Bis((5-fluoropyridin-3-yl)methyl)amine: Contains two fluoropyridine moieties linked by an amine group.
Uniqueness
(5-Fluoropyridin-3-yl)methylpropanedinitrile is unique due to its specific substitution pattern and the presence of both fluorine and nitrile groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Numéro CAS |
647839-97-2 |
|---|---|
Formule moléculaire |
C12H9F4N3 |
Poids moléculaire |
271.21 g/mol |
Nom IUPAC |
2-[(5-fluoropyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9F4N3/c13-10-3-9(5-19-6-10)4-11(7-17,8-18)1-2-12(14,15)16/h3,5-6H,1-2,4H2 |
Clé InChI |
HVXVFUYRXKMBPW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1F)CC(CCC(F)(F)F)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


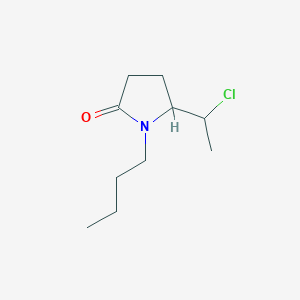
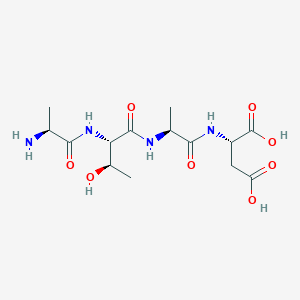
![Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate](/img/structure/B15167301.png)
![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)
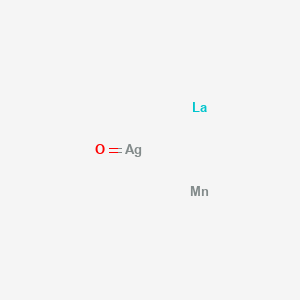
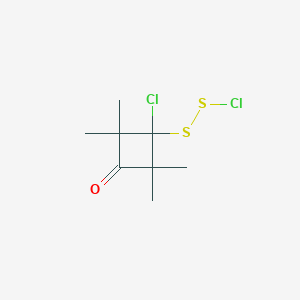
![Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B15167329.png)

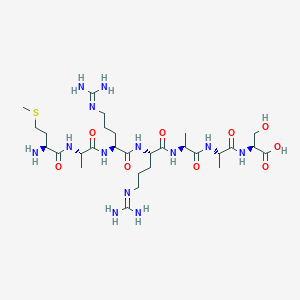
![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)
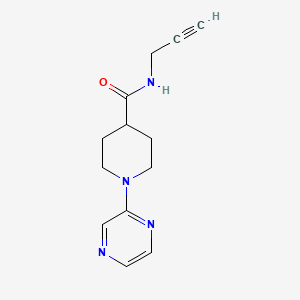
![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)
![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)

